molecular formula C7H9NO B075586 2,4-Dimethylpyridine 1-oxide CAS No. 1122-45-8

2,4-Dimethylpyridine 1-oxide

Cat. No. B075586
CAS RN: 1122-45-8
M. Wt: 123.15 g/mol
InChI Key: KMQVCYOPBMKRKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2,4-Dimethylpyridine 1-oxide involves several steps, including oxidation, nitration, and chlorination, using specific reagents to achieve high yields and purity. For instance, 4-Chloro-2,3-dimethylpyridineN-oxide was synthesized from 2,3-dimethylpyridine through a process that includes oxidation with sodium tungstate as a catalyst and hydrogen peroxide as an oxidant, achieving a yield of 96.5% (Feng Xiao-liang, 2006).

Scientific Research Applications

  • Complex Formation : It forms complexes with lanthanide iodides, suggesting potential applications in coordination chemistry (Ramakrishnan & Soundararajan, 1977).

  • Hydrogen Bond Studies : Research on hydrogen bonding in complexes like 4-dimethylamino-2,6-dimethylpyridine N-oxide 4-toluenesulphonate provides insights into molecular interactions (Dega-Szafran et al., 1999).

  • Synthesis Improvement : Process improvements for synthesizing derivatives like 4-Chloro-2,3-dimethylpyridine-N-oxide have been explored, indicating its relevance in synthetic chemistry (Feng Xiao-liang, 2006).

  • Environmental Applications : The environmentally friendly synthesis of 2,3-Dimethylpyridine-N-oxide, using hydrogen peroxide, highlights potential green chemistry applications (X. Yang, 2007).

  • Coordination Polymers : The reaction with silver(I) salts to create coordination polymers, where steric factors are significant, points to its use in the development of new materials (Puttreddy & Steel, 2014).

  • Microwave Irradiation Techniques : The synthesis of pyridine 2, 6-dicarboxylic acid using microwave irradiation from 2, 6-dimethylpyridine showcases the compound's role in advanced synthesis methods (Zhang et al., 2010).

  • Catalysis Research : Its role in studying steric effects on catalytic performance in selective oxidation processes provides insights into catalysis (Wang & Ueda, 2008).

  • N-Oxide Synthesis : The development of methods for synthesizing heterocyclic N-oxide showcases its importance in organic synthesis (Zhong, Guo & Song, 2004).

  • Hydrogen Bonding Complexation : Research into hydrogen bond complexation with aminopyridine derivatives, studied through cyclic voltammetry, indicates its utility in understanding molecular interactions (Goldenberg & Neilands, 1999).

  • Surface Acidity Probing : The use of 2,6-dimethylpyridine adsorption as a probe for acidic properties of metal oxides demonstrates its application in surface science (Morterra, Cerrato & Meligrana, 2001).

Future Directions

The future directions for “2,4-Dimethylpyridine 1-oxide” could involve its use in the synthesis of 2-methylpyridines via α-methylation, as described in a recent study . This method offers a robust, bench-top method that would regioselectively provide 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield.

properties

IUPAC Name

2,4-dimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQVCYOPBMKRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C=C1)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00149948
Record name 2,4-Dimethylpyridine 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylpyridine 1-oxide

CAS RN

1122-45-8
Record name Pyridine, 2,4-dimethyl-, 1-oxide
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Record name 2,4-Dimethylpyridine 1-oxide
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Record name 2,4-dimethylpyridine 1-oxide
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Record name 2,4-DIMETHYLPYRIDINE 1-OXIDE
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Synthesis routes and methods I

Procedure details

2,4-Dimethylpyridine (40 g, 0.37 mol) was stirred with 30% hydrogen peroxide (170 ml) in glacial acetic acid (400 ml) in an oil bath (80-90° C.) for 24 hr. After cooling to room temperature, the mixture was evaporated in vacuo and the residue was purified by silica gel column chromatography (eluent, 1) ether, 2) methanol:chloroform (8:92)) to afford 45 g (98%) of 2,4-dimethyl-pyridine 1-oxide as an oil. 1H NMR (200 MHz, DMSO-d6) δ 2.02 (3H, s), 2.18 (3H, s), 6.69 (1H, d, J=6.5 Hz), 6.82 (1H, s), 7.84 (1H, d, J=6.5 Hz).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2,4-lutidine (2.0 g, 18.7 mmol) in methylene chloride (100 mL) was added 3-chloroperoxybenzoic acid (5.07 g, 29.4 mmol), which was stirred for 20 minutes at room temperature. A small amount of saturated aqueous sodium hydrogen sulfite solution was added to the reaction solution, and the organic layer was separated after vigorous stirring. This organic layer was washed with 5 N aqueous sodium hydroxide solution (5.9 mL), and dried over anhydrous magnesium sulfate. The solvent was evaporated under a reduced pressure to obtain the title compound (1.54 g, 66.9%). The title compound was used in the following reaction without being purified.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.07 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
A Šilhánková, J Hulvová, P Trška… - Collection of …, 1989 - cccc.uochb.cas.cz
Using the reactions of 2,4- and 2,6-dimethylpyridine-1-oxides with aromatic and heteroaromatic aldehydes under catalysis with potassium tert-butoxide (E)-aryl- and (E)-…
Number of citations: 6 cccc.uochb.cas.cz
DS Dyer, RO Ragsdale - Inorganic Chemistry, 1969 - ACS Publications
A fluorine-19 nmr study ofseveral substituted pyridine 1-oxide adducts of titanium tetrafluoride is reported. Evidence for the existence of a number of trans-TiFi 2 (donor) complexes is …
Number of citations: 32 pubs.acs.org
DM Abramovitch - 1981 - elibrary.ru
The reaction of pyridine-1-oxide with imidoyl chlorides leads to the direct (alpha)-acylamination of the pyridine ring. When a 2-alkyl group is present then reaction with imidoyl chlorides …
Number of citations: 0 elibrary.ru
MM Khodaei, A Alizadeh, HA Hezarkhani - Journal of the Iranian Chemical …, 2018 - Springer
A mild and efficient method for the oxidation of N-heteroaromatic compounds to the corresponding N-oxides using H 2 O 2 in the presence of hexaphenyloxodiphosphnium triflate (…
Number of citations: 1 link.springer.com
A Gambino - 2021 - search.proquest.com
Organophosphorus nerve agents (OPNAs) are irreversible inhibitors of acetylcholinesterase and pose a threat to both military personnel and civilians. Despite providing limited …
Number of citations: 0 search.proquest.com
H Lee, DG Kim, S Banskota, YK Lee, T Nam… - Organic & …, 2014 - pubs.rsc.org
We recently developed an efficient and practical synthesis for a novel series of pyridoxine-derived 6-amido-2,4,5-trimethylpyridin-3-ols and found that this novel scaffold has outstanding …
Number of citations: 13 pubs.rsc.org
DZ Feng, YL Song, XH Jiang, L Chen… - Organic & Biomolecular …, 2007 - pubs.rsc.org
Piperazinopiperidine amide analogs are among the most promising CCR5 antagonists. As an effective extension of a previously-reported methodology to synthesize such compounds, …
Number of citations: 22 pubs.rsc.org
BP Awasthi, H Lee, BS Jeong - Molecules, 2022 - mdpi.com
Described in this paper are studies on the preparation of three classes of dimethylpyridinols derived from pyridoxine fused with aminooxazole, aminoimidazole, and aminopyrrole. The …
Number of citations: 8 www.mdpi.com
DCI las Sustancias Farmacéuticas - search.proquest.com
Notice is hereby given that, in accordance with article 3 of the Procedure for the Selection of Recommended International Nonproprietary Names for Pharmaceutical Substances, the …
Number of citations: 2 search.proquest.com
H Gong, J Wang, Y Peng, H Chen, H Deng… - Synthetic …, 2022 - Taylor & Francis
A photoredox catalytic strategy has been developed for the regioselective C2-, or C4-difluoroalkylation of pyridine N-oxides under mild conditions. This method provides an efficient …
Number of citations: 1 www.tandfonline.com

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